

Purchasing KU-0058948 Hydrochloride for Research: A Technical Guide

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Compound of Interest

Compound Name: KU-0058948 hydrochloride

Cat. No.: B10764215

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For researchers, scientists, and drug development professionals, securing high-quality, reliable compounds is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of **KU-0058948 hydrochloride**, a potent PARP1 inhibitor, including information on procurement, experimental protocols, and the underlying signaling pathways.

Introduction to KU-0058948 Hydrochloride

KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC₅₀ of 3.4 nM.^{[1][2]} It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly in myeloid leukemic cells.^{[1][2]} This compound is a valuable tool for studying DNA repair mechanisms, and its potential as a therapeutic agent, particularly in cancers with defects in DNA repair pathways like those with BRCA mutations, is an active area of research.

Acquiring KU-0058948 Hydrochloride

Several reputable suppliers offer **KU-0058948 hydrochloride** for research purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, cost, and the availability of a certificate of analysis (CoA) to ensure the quality and identity of the compound. Below is a comparison of some of the key suppliers.

Supplier	Product Name	Catalog Number	Purity	Available Quantities	Price (USD)
Axon Medchem	KU-0058948 hydrochloride	Axon 2001	>99%	10 mg, 50 mg	\$148.50 (10 mg), \$555.50 (50 mg)[3]
MedchemExpress	KU-0058948 hydrochloride	HY-136489A	99.77%	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg	Contact for pricing
Cayman Chemical	KU-0058948	17293	≥98%	5 mg, 10 mg, 50 mg	Contact for pricing
Santa Cruz Biotechnology	KU-0058948	sc-220194	-	10 mg, 50 mg	Contact for pricing

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. A certificate of analysis should be requested from the supplier to verify the purity and identity of the specific lot being purchased.

Core Experimental Protocols

The following are detailed methodologies for key experiments frequently performed with PARP inhibitors like **KU-0058948 hydrochloride**.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of **KU-0058948 hydrochloride** on cell viability.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **KU-0058948 hydrochloride**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- 96-well microplate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **KU-0058948 hydrochloride** in complete medium.
- Remove the medium from the wells and add 100 μ L of medium containing the various concentrations of the drug, alone or in combination with other agents. Include untreated control wells.
- Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
- After the incubation period, add 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.^[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells after treatment with **KU-0058948 hydrochloride**.

Materials:

- Cells treated with **KU-0058948 hydrochloride** and control cells
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI)
- 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.[5] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in response to **KU-0058948 hydrochloride** treatment.

Materials:

- Cells treated with **KU-0058948 hydrochloride** and control cells
- Ice-cold 70% ethanol
- Phosphate-Buffered Saline (PBS)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

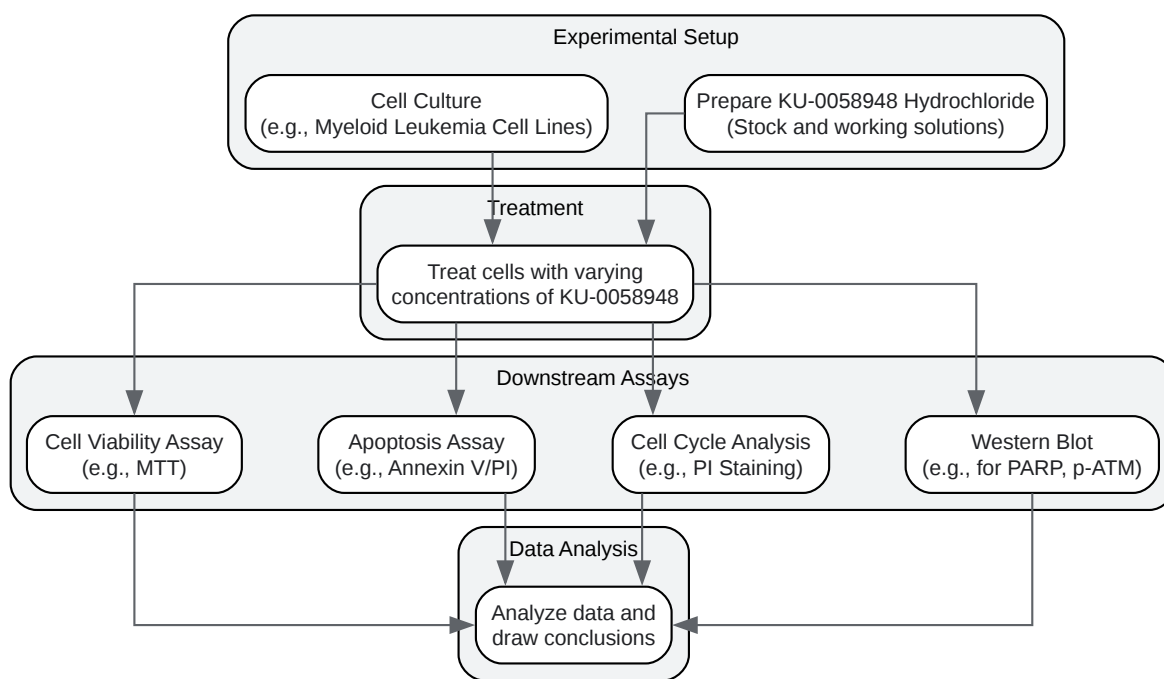
Procedure:

- Harvest cells and wash once with PBS.
- Resuspend the cell pellet in the residual PBS by gentle vortexing.
- While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation.
- Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.
- Centrifuge the cells to remove the ethanol.
- Wash the cell pellet twice with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate the cells at room temperature for 30 minutes in the dark.
- Analyze the samples on a flow cytometer. Use appropriate software to analyze the cell cycle distribution based on DNA content.[\[6\]](#)

Signaling Pathways and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **KU-0058948 hydrochloride** on cancer cells.



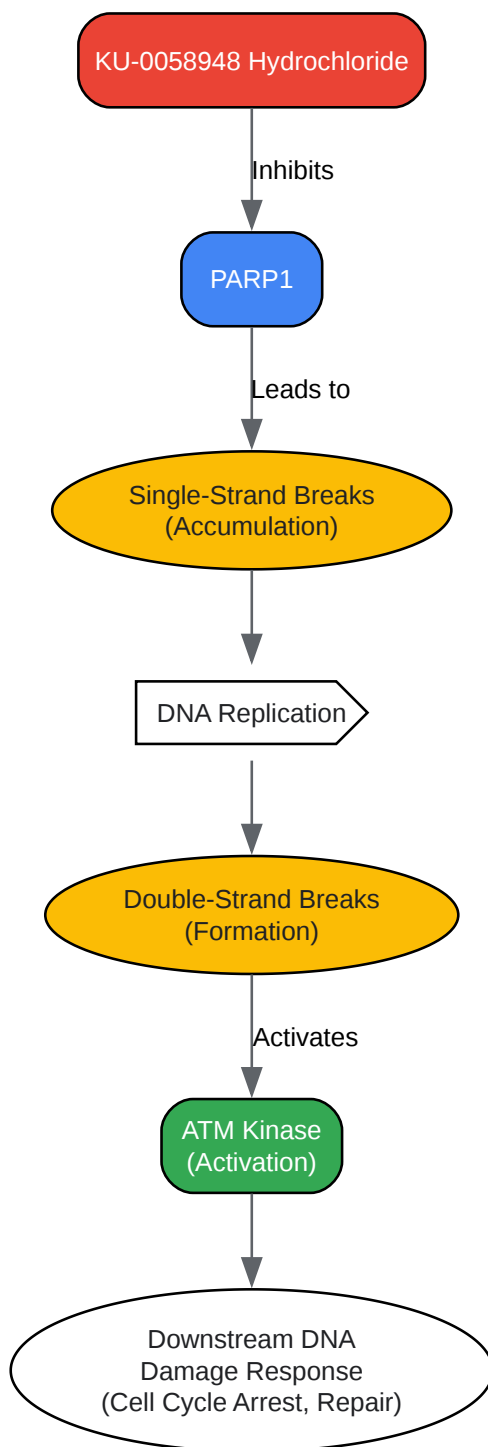
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Caption: A general workflow for studying **KU-0058948 hydrochloride**.

PARP1 Inhibition and ATM Kinase Activation

While KU-0058948 is a direct inhibitor of PARP1, its downstream effects involve the activation of other critical DNA damage response proteins, notably Ataxia-Telangiectasia Mutated (ATM) kinase. The inhibition of PARP1 leads to the accumulation of single-strand breaks (SSBs) in DNA. During DNA replication, these SSBs can be converted into more deleterious double-strand breaks (DSBs).[7] The presence of DSBs triggers the activation of the ATM kinase, which in turn initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[1][7] This interplay highlights a synthetic lethal relationship, where the inhibition of PARP in cells with existing DNA repair defects (such as impaired ATM function) can lead to cell death.[7][8][9]

The following diagram illustrates the signaling pathway from PARP1 inhibition to ATM activation.



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Caption: PARP1 inhibition by KU-0058948 leads to ATM activation.

This technical guide provides a comprehensive starting point for researchers interested in utilizing **KU-0058948 hydrochloride**. By understanding the procurement process, employing robust experimental protocols, and appreciating the intricate signaling pathways involved, scientists can effectively leverage this compound to advance their research in cancer biology and drug development.

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